molecular formula C24H21ClN2O5 B10917103 methyl 5-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10917103
M. Wt: 452.9 g/mol
InChI Key: JVHNGURGRJOCDI-UHFFFAOYSA-N
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Description

METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a furoate ester linked to a pyrazole ring substituted with chlorinated and methoxylated phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorinated and methoxylated phenyl groups.

    Esterification: The final step involves the esterification of the pyrazole derivative with methyl furoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products.

Scientific Research Applications

METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

    Inducing oxidative stress: Leading to cellular damage or apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 5-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE lies in its specific substitution pattern and the presence of the furoate ester, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 5-[[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C24H21ClN2O5/c1-29-17-8-4-15(5-9-17)22-21(25)23(16-6-10-18(30-2)11-7-16)27(26-22)14-19-12-13-20(32-19)24(28)31-3/h4-13H,14H2,1-3H3

InChI Key

JVHNGURGRJOCDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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